6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a nitro group at the 6-position and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitroalkene in the presence of a base, followed by oxidation and cyclization steps . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or transition metals .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-aminoimidazo[1,2-A]pyridine-3-carboxylic acid.
Substitution: Formation of halogenated imidazo[1,2-A]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can damage bacterial DNA and proteins. This compound targets enzymes involved in DNA replication and repair, leading to the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-A]pyridine: Lacks the nitro and carboxylic acid groups, making it less reactive.
6-Aminoimidazo[1,2-A]pyridine-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Imidazo[1,2-A]pyridine-3-carboxylic acid: Lacks the nitro group, affecting its chemical and biological properties.
Uniqueness: 6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial agent, while the carboxylic acid group allows for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C8H5N3O4 |
---|---|
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-3-9-7-2-1-5(11(14)15)4-10(6)7/h1-4H,(H,12,13) |
InChI-Schlüssel |
LPVVHTHGLVJHOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.